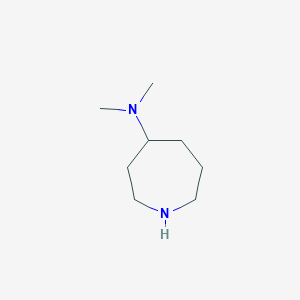

N,N-dimethylazepan-4-amine

Description

Contextual Significance of the Azepane Scaffold in Chemical and Pharmaceutical Sciences

The azepane scaffold is a privileged structure in medicinal chemistry, valued for its three-dimensional character and conformational flexibility. mdpi.com This seven-membered ring system is present in a variety of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. researchgate.netresearchgate.net The inherent flexibility of the azepane ring allows for a diverse spatial arrangement of substituents, which can be crucial for optimizing interactions with biological targets. mdpi.com

Over the years, numerous azepane-based compounds have been investigated and developed as therapeutic agents. In fact, more than 20 drugs containing the azepane motif have received approval from the FDA for treating a range of diseases. acs.org The versatility of the azepane scaffold has led to its incorporation into compounds designed as anticancer, antimicrobial, and antiviral agents, as well as treatments for central nervous system disorders. tandfonline.comsmolecule.com The continued exploration of azepane derivatives underscores their importance in the ongoing quest for new and effective medicines. acs.org

Structural Characteristics and Chemical Classification of N,N-dimethylazepan-4-amine

This compound is a saturated heterocyclic compound. Its structure features a central seven-membered azepane ring. A key feature of this molecule is the dimethylamino group attached to the fourth carbon atom of the azepane ring.

From a chemical classification perspective, this compound is a tertiary amine, owing to the two methyl groups and the azepane ring nitrogen being bonded to the amino nitrogen. It is also classified as a saturated heterocycle. The presence of the basic nitrogen atoms makes this compound a valuable building block in organic synthesis.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 933704-58-6 | researchgate.netacs.org |

| Molecular Formula | C8H18N2 | researchgate.net |

| Molecular Weight | 142.24 g/mol | researchgate.net |

| Boiling Point | 198.5 ± 8.0 °C at 760 mmHg | researchgate.net |

| Density | 0.9 ± 0.1 g/cm³ | researchgate.net |

| Flash Point | 68.9 ± 9.4 °C | researchgate.net |

Scope and Objectives of Academic Inquiry into this compound and Its Analogues

Academic and industrial research into this compound and its analogues is primarily driven by its potential as a versatile building block in drug discovery and development. researchgate.net The core objective of this inquiry is to synthesize and evaluate novel compounds that incorporate the this compound moiety, with the aim of identifying new therapeutic agents.

The research focuses on several key areas:

Synthesis of Novel Derivatives: The primary amino group of the azepane ring and the tertiary amine at the 4-position provide reactive sites for further chemical modification. Researchers are exploring the synthesis of a wide array of derivatives by attaching various functional groups and molecular scaffolds to the this compound core.

Exploration of Biological Activity: There is a significant interest in the potential pharmacological activities of compounds derived from this compound. Based on the known bioactivities of other azepane derivatives, these new analogues are often screened for a range of therapeutic effects, including but not limited to anticancer, anti-inflammatory, and antiviral properties.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the academic inquiry involves understanding how the structural modifications of this compound analogues influence their biological activity. nih.govucla.edu By systematically altering the structure and observing the corresponding changes in efficacy, researchers can develop a deeper understanding of the pharmacophore and design more potent and selective compounds.

The ultimate goal of these research endeavors is to leverage the unique structural features of this compound to create novel molecules with improved pharmacological profiles, thereby contributing to the development of the next generation of medicines.

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-4-3-6-9-7-5-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQNSCBDTYTUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933704-58-6 | |

| Record name | N,N-dimethylazepan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of N,n Dimethylazepan 4 Amine Systems

Ring Cleavage and Rearrangement Mechanisms

The synthesis of azepane rings can be achieved through ring-expansion reactions where a smaller ring system undergoes cleavage and rearrangement. A notable pathway involves the cleavage of a cyclopropane (B1198618) ring fused to a nitrogen-containing ring. For instance, bicyclic aminocyclopropane derivatives can serve as precursors to functionalized azepanes. rsc.orgrsc.org

One such strategy involves the reductive amination of deprotected halogenated secondary cyclopropylamines, a transformation that triggers the cleavage of the cyclopropane ring to yield ring-expanded products like azepanes. rsc.orgrsc.org This process has been demonstrated with 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds, which are prepared from the reaction of dihalocarbenes with tetrahydropyridines. rsc.orgrsc.org The cleavage of the cyclopropane is facilitated by the formation of an allyl cation intermediate, a process that can be thermally induced or activated by salts. rsc.org The presence of the amine substituent can enhance the reactivity toward ring-opening by stabilizing the developing positive charge. rsc.org

A gold(I)-catalyzed asymmetric reaction of yne-methylenecyclopropanes (yne-MCPs) has been developed to synthesize azepine-fused cyclobutanes. pku.edu.cnnih.govacs.org This process involves a tandem sequence of cyclopropanation, C-C bond cleavage, and a Wagner-Meerwein rearrangement. pku.edu.cnnih.govacs.org Although the initial chirality established during cyclopropanation is lost upon forming a planar cyclopropylmethyl carbocation intermediate, the subsequent migration of a specific carbon of the cyclopropyl (B3062369) group during the ring expansion effectively transfers the chirality to the final product. pku.edu.cnnih.govacs.org This demonstrates that even when a transient achiral intermediate is formed, a stereocontrolled rearrangement can lead to a chiral azepine-containing product. nih.gov

The selectivity of the ring-opening process can be dictated by the stereochemistry of the substituents on the cyclopropane ring. rsc.org For example, in monochloro-substituted substrates, only the isomer with the endo configuration of the chlorine substituent can participate in the ring-expansion, as the alternative would produce a highly strained E-cation. rsc.org

Catalysts play a pivotal role in directing the synthesis of azepanes, often determining the reaction pathway and the stereoselectivity of the final product. The choice of catalyst can lead to completely different molecular scaffolds from the same starting material. researchgate.net

Zirconium-catalyzed enantioselective hydroamination provides another example of catalyst-controlled synthesis. A specific chiral zirconium catalyst, {S-1}Zr(NMe₂)₂, is effective for forming azepane rings from aminodialkenes with impressive enantioselectivity. iastate.edu The reaction conditions, such as concentration, also influence the outcome; dilute conditions improve the diastereoselectivity for the cis-azepane product. iastate.edu

Transition metal catalysts, including those based on rhodium and ruthenium, are also instrumental in azepane synthesis. A rhodium/iodide dual catalytic system can be used in a divergent synthesis to form cyclopropanes, dihydropyrroles, or azepanes from the same class of substrates. bohrium.com The reaction conditions, such as temperature and additives like tetrabutylammonium (B224687) iodide (TBAI), can be adjusted to favor the formation of one ring system over the others. bohrium.com Similarly, ruthenium complexes have been used for the N-alkylation of primary amines with diols to form N-heterocycles, including azepanes. The catalyst, [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands, facilitates the conversion of primary amines into secondary amines and subsequent N-heterocyclization. organic-chemistry.org

The following table summarizes the influence of different catalysts on azepane synthesis:

| Catalyst System | Starting Material Type | Product Type/Selectivity | Reference |

| InCl₃ | Allylsilyl amine | trans-Azepane | researchgate.net |

| TMSOTf | Allylsilyl amine | Tetrahydropyran (B127337) derivative | researchgate.net |

| {S-1}Zr(NMe₂)₂ | Aminodialkene | cis-Azepane (enantioselective) | iastate.edu |

| Rhodium/Iodide | Sulfinate-tethered triazole | Azepane (divergent synthesis) | bohrium.com |

| [Ru(p-cymene)Cl₂]₂ / dppf | Primary amine + Diol | N-heterocycles (including azepanes) | organic-chemistry.org |

| γ-Fe₂O₃@TiO₂-Vitamin B1 | Azepane-1-carbaldehyde + Aromatic amine | Azepane-fused acridines | researchgate.net |

Oxidative Degradation Pathways of Azepane Analogues

The oxidative degradation of azepane systems has been studied using analogues such as dibenzoazepine derivatives. These studies provide insight into the potential pathways through which the azepane ring and its substituents can be broken down under oxidative stress.

The oxidation of imipramine (B1671792) and desipramine, which contain a dibenzo[b,f]azepine core, by cerium(IV) complexes in acidic sulfate (B86663) media has been investigated using UV-Vis spectroscopy. rsc.orgrsc.org The reaction proceeds through the formation of a dibenzoazepine radical, which has been identified by EPR measurements. rsc.orgrsc.org This initial oxidation is the first step in a more complex degradation process. rsc.org

The kinetics of this first degradation step follow pseudo-first-order behavior, with the rate constants showing a linear dependence on the concentration of the azepine derivative. rsc.orgrsc.org The reaction rates are observed to decrease with increasing H⁺ ion concentration, suggesting that both the cerium(IV) oxidant and the azepine substrates exist in equilibrium with their protonated forms. rsc.orgresearchgate.net

The activation parameters for the initial oxidation stage have been determined for both imipramine and desipramine. rsc.orgrsc.org

| Compound | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) | Reference |

| Imipramine | 39 ± 2 | -28 ± 8 | rsc.org, rsc.org |

| Desipramine | 39 ± 2 | -28 ± 6 | rsc.org, rsc.org |

Oxidation using other reagents, such as peroxydisulfate (B1198043) (S₂O₈²⁻), also leads to degradation via radical intermediates. researchgate.net The reaction between imipramine and peroxydisulfate results in the formation of a free organic radical and a dimeric dication. researchgate.net This is followed by further reactions, including substituent cleavage, leading to multiple dimeric derivatives. researchgate.net In some cases, the oxidative degradation of a dibenz[b,f]azepine derivative has been shown to yield methanol, indicating the cleavage of a carbon atom from the heterocyclic ring. researchgate.net

Functional Group Interconversions on the Azepane Scaffold

Once the azepane ring system is constructed, it can serve as a scaffold for further chemical modifications through various functional group interconversions. These transformations allow for the synthesis of a diverse array of complex azepane derivatives from simpler precursors.

A powerful strategy for creating functionalized azepanes involves the dearomative ring expansion of nitroarenes. researchgate.netresearchgate.net In this photochemical process, blue light mediates the conversion of a nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine intermediate. researchgate.net A subsequent hydrogenolysis step reduces this intermediate to the saturated azepane. researchgate.netresearchgate.net This two-step method allows for the synthesis of azepanes with various substitutions, depending on the starting nitroarene, and has been used to create azepane analogues of known piperidine-based drugs. researchgate.net

The synthesis of heavily hydroxylated azepane iminosugars showcases further functional group interconversions on the azepane scaffold. acs.org A key step in one synthetic approach is the osmium-catalyzed tethered aminohydroxylation, which installs a new C-N bond with high stereocontrol. acs.org The resulting oxazolidinone ring can be hydrolytically opened to yield an amine precursor. The final azepane ring is then formed via intramolecular reductive amination. acs.org The mechanism for this cyclization can be complex; under certain hydrogenolytic conditions, the intended azepane can be a minor product, with a cyclic hemiaminal being a key intermediate that can lead to other products. acs.org

Further modifications can be performed on the substituents attached to the azepane ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to install a variety of substituents onto an azepane-indole hybrid system while preserving the integrity of the azepane ring. smolecule.com Other transformations include condensation reactions where a carbaldehyde group on an azepane-containing molecule reacts with an amine to form an imine, or reduction of a ketone to an alcohol. smolecule.com These interconversions provide versatile handles for creating diverse molecular architectures based on the azepane core. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethylazepan 4 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise structure of organic compounds in solution.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environment of hydrogen and carbon atoms within a molecule. For a compound like N,N-dimethylazepan-4-amine, one would expect to observe distinct signals corresponding to the N,N-dimethyl groups, the methine proton at the C4 position, and the various methylene (B1212753) groups of the azepane ring. The chemical shifts (δ) and coupling constants (J) would provide critical information about the connectivity and local geometry. While general ¹H and ¹³C NMR data are available for various azepane derivatives, such as coumarin-annulated azepines and other complex systems, specific data for this compound is absent from the reviewed literature.

Two-Dimensional NMR for Stereochemical and Regiochemical Determination

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing detailed connectivity, including stereochemistry. These techniques would be essential to confirm the substitution pattern and the relative stereochemistry of the substituents on the azepane ring. However, no specific 2D NMR studies detailing these correlations for this compound were identified.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₉H₂₀N₂), the expected exact mass could be precisely calculated and compared against an experimental value to confirm its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further illuminate the compound's structure. Although HRMS data exists for many azepine derivatives and other amino compounds, specific high-resolution mass spectral data for this compound is not available in the surveyed sources. scribd.com

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. This technique would be invaluable for determining the precise bond angles, bond lengths, and the chair/boat/twist conformation of the azepane ring in this compound. While the crystal structures of many complex heterocyclic compounds, including some azepine derivatives, have been reported, a crystallographic study for this compound has not been published.

Complementary Spectroscopic Techniques (IR, UV-Vis, EPR)

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For this compound, IR spectroscopy would be expected to show characteristic C-H and C-N stretching and bending vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Electron Paramagnetic Resonance (EPR) spectroscopy is applicable to species with unpaired electrons. While these techniques are standard for the full characterization of new compounds, specific IR, UV-Vis, or EPR spectra for this compound are not documented in the available literature.

Computational Chemistry and Molecular Modeling Studies on Azepane Scaffolds

Quantum Chemical Topology Studies on Reaction Mechanisms

Quantum chemical topology is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. Studies on the formation of related azepane systems have utilized these methods to understand bond formation and electronic reorganization. For instance, research on the intramolecular [3+2] cycloaddition of azido (B1232118) nitriles to form tetrazole-fused azepanes employed quantum chemical topological analysis to reveal the reaction proceeds via a pseudo-concerted mechanism. rsc.orgrsc.orgresearchgate.net This analysis showed an early formation of the carbon-nitrogen bond, which precedes the final ring closure. rsc.org

Similarly, quantum chemical investigations into the enzyme-catalyzed Pictet-Spengler reaction that forms azepino-indole skeletons have been performed. nih.gov By optimizing the structures of transition states and intermediates and analyzing the reaction energetics, researchers can determine the most probable reaction pathway and identify the rate-determining step at an atomic level. nih.gov These types of analyses are fundamental to understanding how a molecule like N,N-dimethylazepan-4-amine might be synthesized or how it could participate in metabolic reactions, providing a detailed map of electron density changes throughout a chemical transformation.

Conformational Analysis of the Seven-Membered Azepane Ring

The conformational landscape of the seven-membered azepane ring is considerably more complex than that of its five- and six-membered counterparts. This flexibility is a key determinant of a molecule's biological activity, as it governs how the molecule can adapt its shape to fit into a biological target like a receptor or enzyme active site.

Computational studies, including high-level electronic structure calculations, have been conducted to map the potential energy surface of the azepane ring. nih.gov These studies consistently identify the twist-chair conformation as the most stable, or lowest energy, form for the parent azepane. The chair conformation is often found to be a transition state between other forms. The presence of substituents, such as the N,N-dimethylamino group at the C4 position in this compound, would be expected to influence the conformational equilibrium, though the fundamental low-energy shapes like the twist-chair and boat forms would remain relevant.

For example, a theoretical study on azepane, oxepane, and thiepane (B16028) reported the twist-chair as the most stable conformation. acs.org The introduction of substituents can further influence these preferences. Qualitative conformational analysis suggests that in substituted azepanes, there can be unfavorable interactions in many conformations, leading to a complex energetic landscape. ethz.ch Advanced algorithms like MICE-PES (Method for the Incremental Construction and Exploration of the Potential Energy Surface) have been developed to perform high-level quantum chemical calculations for the conformational analysis of flexible molecules. wgtn.ac.nz

| Ring System | Most Stable Conformation | Method |

| Azepane | Twist-Chair | High-level electronic structure calculations |

| Tetrazolo Azepanes | Twist-Boat | Conformational Study |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules. For scaffolds like azepane, 3D-QSAR methods, which consider the three-dimensional properties of the molecules, are particularly powerful.

Comparative Molecular Fields Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. The underlying principle is that differences in activity are due to differences in the shapes of these molecular fields.

CoMFA has been successfully applied to various series of azepine derivatives. mdpi.comresearchgate.net For example, a study on 11H-dibenz[b,e]azepine derivatives as agonists of the human TRPA1 receptor generated a statistically reliable CoMFA model. mdpi.com The model showed a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²), indicating good predictive power. mdpi.comacs.org The resulting 3D contour maps highlight regions where steric bulk or electrostatic charge modifications would likely enhance or decrease biological activity, providing a roadmap for designing improved analogues. mdpi.com Such an approach could be used to optimize the structure of this compound for a specific biological target.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the intermolecular interactions that govern activity.

In the same study on TRPA1 receptor agonists, a CoMSIA model was also developed. researchgate.net This model also demonstrated strong statistical significance and predictive ability. researchgate.netmdpi.com By comparing the contour maps from both CoMFA and CoMSIA, researchers can gain a comprehensive understanding of the structure-activity relationship. nih.gov For a molecule like this compound, a CoMSIA model could reveal the importance of the nitrogen atom as a potential hydrogen bond acceptor and the dimethylamino group's contribution to the hydrophobic and electrostatic fields, guiding further chemical modifications.

| 3D-QSAR Study (Azepine Derivatives) | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| TRPA1 Receptor Agonists | CoMFA | 0.631 | 0.986 | 0.967 |

| TRPA1 Receptor Agonists | CoMSIA | 0.542 | 0.981 | 0.981 |

| Thieno-pyrimidine Derivatives | CoMFA | 0.818 | 0.917 | - |

| Thieno-pyrimidine Derivatives | CoMSIA | 0.801 | 0.897 | 0.762 |

Data compiled from studies on various azepine and related heterocyclic derivatives. mdpi.comresearchgate.netmdpi.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein target) to form a stable complex. jksus.orgorientjchem.org It is a cornerstone of structure-based drug design, allowing scientists to visualize and analyze ligand-target interactions at the atomic level.

Numerous docking studies have been performed on azepane-containing compounds to explore their potential as therapeutic agents. These studies have investigated the binding modes of azepane derivatives with a wide range of biological targets. For example, docking simulations of phthalimide-sulfonamide derivatives with acetylcholinesterase revealed key interactions, such as π-π stacking and hydrogen bonds, that are crucial for inhibition. nih.gov In another study, coumarin-triazole-isatin hybrids were docked into butyrylcholinesterase, identifying dual binding at both the catalytic and peripheral active sites. mdpi.com

For this compound, docking studies would be essential to hypothesize its binding mode within a target protein. The simulation would predict how the flexible azepane ring adopts a specific conformation to fit within the binding pocket and how the dimethylamino group might form hydrogen bonds or electrostatic interactions with amino acid residues, providing a rational basis for its observed or potential biological activity. jksus.org

Theoretical Predictions of Reactivity, Selectivity, and Energetics

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are used to predict the intrinsic chemical properties of molecules. acs.org These methods can calculate a wide range of molecular descriptors that govern reactivity, selectivity, and energetics.

Studies on the parent azepane ring using DFT methods like M06-2X have been performed to investigate its structural reactivity and stability. nih.govacs.org Key properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and charge distribution are calculated. nih.govacs.org The HOMO-LUMO energy gap, for instance, is a critical indicator of chemical reactivity and stability. scispace.com

Biological and Pharmacological Relevance of N,n Dimethylazepan 4 Amine Derivatives

Structure-Activity Relationship (SAR) Investigations of Azepane-Based Compounds

The biological activity of azepane-based compounds is intrinsically linked to their three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. nih.gov For azepane derivatives, SAR investigations have illuminated how specific structural modifications can profoundly influence their pharmacological profiles.

Impact of Substituent Modifications on Biological Efficacy

The modification of substituents on a core scaffold is a fundamental strategy in drug design to improve biological efficacy. nih.gov The nature of these modifications—whether adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), or altering hydrophobicity—can significantly change a molecule's interaction with its biological target. uniroma1.it

For instance, the antimicrobial activity of certain heterocyclic compounds is highly dependent on the length of attached alkyl chains. An increase in chain length often corresponds to an increase in antimicrobial activity up to a certain point, a phenomenon known as the "cutoff effect." researchgate.net This is because the lipophilic character of the chain enhances the molecule's ability to disrupt bacterial cell membranes. While not directly involving an azepane ring, the principle is demonstrated in N-alkyl betaines, where activity against S. aureus and E. coli increases as the alkyl chain is lengthened from C8 to C16. researchgate.net

Similarly, in a series of acylhydrazone derivatives designed as neuraminidase inhibitors, the substitution on a phenyl ring with different halide groups (which are electron-withdrawing) led to varied inhibitory activity. The compound with a 4-fluorophenyl group was found to be the most active in its series, highlighting the subtle yet critical impact of substituent choice.

The following table illustrates the effect of alkyl chain length on the Minimum Inhibitory Concentration (MIC) of N-Alkyl Betaines, demonstrating the principle of substituent modification.

| Compound (N-Alkyl Betaine) | MIC vs. S. aureus (μM) | MIC vs. E. coli (μM) |

|---|---|---|

| C8 | 23000 | 12000 |

| C10 | 5200 | 3100 |

| C12 | 1200 | 780 |

| C14 | 120 | 160 |

| C16 | 61 | 120 |

| C18 | 120 | 120 |

Stereochemical Influence on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs. acs.orgnih.gov Since biological targets like enzymes and receptors are chiral, they often interact differently with different enantiomers or diastereomers of a drug molecule. mdpi.com This can lead to one stereoisomer being therapeutically active while the other is less active or inactive. mdpi.com

The flexible ring structure of substituted azepanes means their conformational diversity is often a decisive factor in their bioactivity. nih.gov The ability to introduce substituents that favor a specific conformation is therefore a key aspect of effective drug design. nih.gov

A clear example of stereochemical influence is seen in studies of azepane-glycosides designed as antibacterial agents. The diastereomer of one such compound was found to be more potent against Staphylococcus aureus than the original isomer, with MIC values of 32 mg/mL compared to 64 mg/mL, respectively.

Further highlighting this principle, investigations into nature-inspired 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity. This suggests that the biological uptake of these compounds may be stereoselective, potentially mediated by a specific amino acid transport system. This underscores that even when the direct binding to a target is not significantly affected by stereochemistry, other factors like membrane permeability can be.

| Compound | Stereoisomer | Antibacterial Activity (MIC vs. S. aureus) |

|---|---|---|

| Azepane-glycoside | Isomer 1 | 64 mg/mL |

| Azepane-glycoside | Isomer 23 (diastereomer) | 32 mg/mL |

Recognition of Ribosomal Decoding-Site RNA by Azepane-Glycosides

The bacterial ribosome is a well-established target for antibiotics. Aminoglycoside antibiotics function by binding specifically to the decoding-site ribosomal RNA (rRNA), known as the A-site, interfering with protein synthesis. This binding depends on the 2-deoxystreptamine (2-DOS) scaffold present in natural aminoglycosides.

In an innovative approach, azepane-monoglycosides have been designed as novel antibiotics where the 2-DOS scaffold is replaced by an azepane ring. These synthetic molecules were engineered to recognize and bind to the ribosomal decoding-site RNA. The azepane-glycosides demonstrated target binding and inhibited bacterial in vitro translation at low micromolar concentrations.

| Compound | Modification | Bacterial Translation Inhibition | Antibacterial Activity (vs. S. aureus) |

|---|---|---|---|

| Azepane-glycoside 1 | None | Active (low micromolar) | Active (MIC = 64 mg/mL) |

| Azepane-glycoside 23 | Diastereomer of 1 | Active (low micromolar) | Active (MIC = 32 mg/mL) |

| Benzylated derivative 29 | Benzylated sugar moiety | Inactive | Inactive |

| Carbamate derivative 16 | Carbamate modification | Inactive | Inactive |

Diverse Therapeutic Applications of Azepane Motifs

The structural versatility of the azepane scaffold has led to its incorporation into a wide array of therapeutic agents targeting numerous diseases. nih.gov Azepane derivatives have shown significant potential as antimicrobial, antiviral, anticancer, and anti-Alzheimer's agents, among other applications. nih.govnih.gov

Antimicrobial and Antibacterial Agents

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Azepane derivatives have emerged as a promising class of compounds in this area. nih.gov

A series of semisynthetic A-azepano-triterpenoids were evaluated for activity against key ESKAPE pathogens. Several compounds, including azepanouvaol 8 and azepano-glycyrrhetol-tosylate 32, demonstrated strong antimicrobial activities against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of ≤ 0.15 μM, exceeding the efficacy of the antibiotic vancomycin. Another derivative, Azepanobetulinic acid cyclohexyl amide 4, also showed a significant bacteriostatic effect against MRSA (MIC ≤ 0.15 μM) with low cytotoxicity, marking it as a potential non-cytotoxic anti-MRSA agent.

Other studies on pyridobenzazepine derivatives found that they possessed broad-spectrum antibacterial activity. For example, one compound showed excellent activity against Clostridium sporogenes and was also the most potent against S. aureus.

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Azepanouvaol 8 | MRSA | ≤ 0.15 μM |

| Azepanobetulinic acid cyclohexyl amide 4 | MRSA | ≤ 0.15 μM |

| Azepano-glycyrrhetol-tosylate 32 | MRSA | ≤ 0.15 μM |

| Pyridobenzazepine Derivative 12 | S. aureus | 39 µg mL–1 |

| Pyridobenzazepine Derivative 29 | E. coli | 78 µg mL–1 |

Antiviral Activity (e.g., H1N1 Neuraminidase Inhibition)

Neuraminidase (NA) is a critical enzyme on the surface of the influenza virus that facilitates the release of new virus particles from infected cells. As such, NA inhibitors are a primary class of antiviral drugs for treating influenza A and B infections.

Research has shown that incorporating a seven-membered azepane ring into the A-ring of triterpenoids can lead to potent antiviral properties. nih.gov A study evaluating a series of A-ring amino-triterpenoids against the influenza A(H1N1) virus identified azepanodipterocarpol 8 as a highly active compound. nih.gov This derivative demonstrated a half-maximal inhibitory concentration (IC50) of 1.1 μg/ml and a selectivity index (SI) of 19 against the H1N1 virus, indicating significant antiviral potential. nih.gov This finding suggests that introducing an azepane fragment can be an effective strategy for enhancing the antiviral activity of natural products. nih.gov

In addition to activity against influenza, other azepano-triterpenoids have shown high potency against DNA viruses. Azepanobetulin 1, azepanouvaol 8, and azepano-glycyrrhetol 15 were found to be highly effective against human cytomegalovirus (HCMV) with EC50 values of 0.15, 0.11, and 0.11 µM, respectively.

| Compound | Virus Target | Activity (IC50 / EC50) | Selectivity Index (SI) |

|---|---|---|---|

| Azepanodipterocarpol 8 | Influenza A(H1N1) | 1.1 μg/ml | 19 |

| Azepanobetulin 1 | HCMV | 0.15 µM | 115 |

| Azepanouvaol 8 | HCMV | 0.11 µM | 136 |

| Azepano-glycyrrhetol 15 | HCMV | 0.11 µM | 172 |

Anticancer Activity

Recent studies have highlighted the potential of N,N-dimethylazepan-4-amine derivatives as anticancer agents. For instance, certain pyrrolidone derivatives incorporating a dimethylaminophenyl fragment have demonstrated notable activity against various cancer cell lines.

One study focused on 4-(Dimethylamino)phenyl-5-oxopyrrolidines and their effects on breast and pancreatic cancer cells. The research identified that specific hydrazone derivatives, particularly those with bulky substituents like 1-naphthyl, exhibited significant anticancer effects. nih.gov Notably, compound 5k emerged as a highly active agent against both MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines, completely inhibiting colony growth in MDA-MB-231 cells at low micromolar concentrations. nih.gov

The following table summarizes the activity of selected 4-(Dimethylamino)phenyl-5-oxopyrrolidine derivatives:

| Compound | Target Cell Line | Activity |

| 5k | MDA-MB-231 | EC50 = 7.3 ± 0.4 μM; Complete colony growth inhibition at 1 and 2 μM |

| 5k | Panc-1 | EC50 = 10.2 ± 2.6 μM; Strong effect on colony formation at 2 μM |

| 3c | MDA-MB-231, Panc-1 | High selectivity and activity |

| 5l | MDA-MB-231, Panc-1 | Most efficient in the hydrazone series |

Furthermore, research into new quaternary ammonium (B1175870) geldanamycin derivatives has also shown promise. While not directly this compound derivatives, the inclusion of amine functionalities is a key structural feature influencing anticancer potency. nih.govresearchgate.net These studies underscore the importance of amine-containing scaffolds in the development of novel cancer therapeutics.

Anti-Alzheimer's Disease Properties

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Derivatives incorporating the N,N-dimethylamine moiety have shown significant promise in this area by targeting key pathological pathways of the disease.

A series of 4-dimethylamine flavonoid derivatives were designed and synthesized as potential multifunctional agents for AD. These compounds exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Molecular modeling studies revealed that these derivatives target both the catalytic active site and the peripheral anionic site of AChE. nih.gov

In addition to cholinesterase inhibition, these flavonoid derivatives demonstrated potent inhibition of self-induced β-amyloid (Aβ) aggregation, a hallmark of AD, and exhibited significant antioxidant activity. nih.gov One particular compound, 6d , was found to protect PC12 neurons from H2O2-induced cell death at low concentrations. nih.gov

Another area of investigation involves the neuroprotective effects of N,N-dimethyltryptamine (NN-DMT) in combination with plant-derived bioactive compounds. This research highlights the potential of combination therapies in mitigating AD-related hallmarks, including reducing Aβ plaque burden and enhancing survival under oxidative stress. mdpi.com

Furthermore, the widely used drug excipient N,N-dimethylacetamide (DMA) has been shown to attenuate endotoxin-induced inflammatory responses and suppress the production of inflammatory mediators and amyloid-β in models of AD. nih.gov This effect is mediated through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov

The following table provides an overview of the multi-target activities of some N,N-dimethylamine-containing compounds in the context of Alzheimer's disease:

| Compound/Derivative Class | Target | Activity |

| 4-dimethylamine flavonoid derivatives | AChE, BChE | Potent inhibition |

| 4-dimethylamine flavonoid derivatives | Aβ aggregation | Potent inhibition |

| 4-dimethylamine flavonoid derivatives | Oxidative stress | Peroxyl radical absorbance activity |

| Compound 6d | Neuronal protection | Protection against H2O2-induced cell death |

| N,N-dimethylacetamide (DMA) | Neuroinflammation | Suppression of inflammatory mediators and Aβ |

Anticonvulsant Agents

Derivatives of N,N-dimethylamine have also been investigated for their potential as anticonvulsant agents. The rationale for this exploration often stems from the structural similarities of these compounds to known antiepileptic drugs.

One study focused on the design and synthesis of 7-substituted- nih.govmdpi.comnih.govtriazolo[1,5-α]pyrimidine derivatives, which were conceived as analogs of diazepam. nih.gov The design incorporated an aromatic ring, a coplanar proton-accepting group, and a non-coplanar aromatic ring, features considered important for binding to benzodiazepine receptors. nih.gov These compounds were evaluated in seizure models induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). nih.gov

Another line of research has explored N-methyl-D-aspartate (NMDA) receptor antagonists as potential anticonvulsants, particularly for seizures induced by substances like cocaine. nih.gov Functional NMDA antagonists, including competitive antagonists, ion-channel blockers, and glycine antagonists, have demonstrated dose-dependent and significant protection against convulsions. nih.gov

Furthermore, a study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified that compounds possessing a dimethylamino moiety at the third position of the pyrrolidine-2,5-dione ring exhibited the most potent anticonvulsant properties. mdpi.com Compound 14 from this series was identified as a potent and broad-spectrum anticonvulsant, showing greater efficacy than the established antiepileptic drug valproic acid in several seizure models. mdpi.com

The anticonvulsant potential of these derivatives is summarized in the table below:

| Derivative Class | Proposed Mechanism/Target | Key Findings |

| 7-substituted- nih.govmdpi.comnih.govtriazolo[1,5-α]pyrimidines | Benzodiazepine receptor binding | Designed as diazepam analogs for anticonvulsant activity |

| Functional NMDA antagonists | NMDA receptor blockade | Dose-dependent protection against cocaine-induced convulsions |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Not specified | Dimethylamino moiety at the 3-position is preferential for potent anticonvulsant activity |

Glycosidase Inhibitors

N-substituted derivatives of iminosugars, which can include the this compound scaffold, have been synthesized and evaluated for their ability to inhibit glycosidases. These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for conditions like diabetes.

Research on N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) has shown that while N-substitution generally decreases α-mannosidase inhibitory activity, some derivatives exhibit significant inhibition of other glycosidases. This highlights the potential for developing selective glycosidase inhibitors by modifying the N-substituent.

More specifically, 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as potent noncompetitive inhibitors of yeast α-glucosidase. nih.gov The inhibitory activity of these compounds was found to be dependent on both the halogen substitutions on the benzene (B151609) ring and the length of the oxoalkyl groups. nih.gov

A series of N-substituted iminosugar C-glycosides were also synthesized and tested for α-glucosidase inhibition, with one compound, 6e , emerging as a promising and potent uncompetitive inhibitor. mdpi.com

The following table presents key findings related to glycosidase inhibition by N,N-dimethylamine-containing derivatives:

| Derivative Class | Target Enzyme | Key Findings |

| N-substituted DIM derivatives | α-mannosidase and other glycosidases | N-substitution modifies inhibitory profile and selectivity |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | Yeast α-glucosidase | Potent noncompetitive inhibitors |

| N-substituted iminosugar C-glycosides | α-glucosidase | Compound 6e identified as a potent uncompetitive inhibitor |

Modulation of Monoamine Transporters (NET, DAT, SERT) for Neuropsychiatric Disorders

Monoamine transporters (MATs), including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), are crucial for regulating neurotransmission and are primary targets for drugs used to treat neuropsychiatric disorders. nih.gov

Derivatives of N,N-dimethylamine have been investigated for their ability to modulate these transporters. For instance, N-methyl amine-substituted fluoxetine analogues have been identified as a new class of dopamine transporter inhibitors. researchgate.net Compounds FD-2 and FD-4 were found to be as potent or more potent than fluoxetine in inhibiting dopamine uptake and binding to the dopamine transporter. researchgate.net

Syntheses of derivatives of (2S,4R)-(-)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT), a stereospecific agonist at the serotonin 5-HT2C receptor, have also been undertaken. nih.gov These studies aim to develop ligands with specific affinities for different serotonin receptor subtypes, which could be beneficial in treating a range of psychiatric conditions. nih.gov

Sigma-1 Receptor (σ-1R) Inhibition

The sigma-1 receptor (σ-1R) is a unique intracellular chaperone protein involved in a variety of cellular functions and is considered a therapeutic target for several neurological and psychiatric disorders.

Endogenous N,N-dimethylated trace amines, such as N,N-dimethyltryptamine (DMT), have been identified as endogenous regulators of the sigma-1 receptor. nih.gov Studies have shown that DMT binds to sigma-1 receptors and can modulate the activity of voltage-gated sodium ion channels. nih.gov The affinity for the sigma-1 receptor increases with N-methylation of trace amines, with N,N-dimethylated derivatives showing the tightest binding. nih.gov This suggests that the N,N-dimethylamine moiety is a key structural feature for sigma-1 receptor interaction.

Antimycobacterial Activity

The search for new antimycobacterial agents is crucial due to the rise of drug-resistant strains of Mycobacterium tuberculosis. N,N-dimethylamine derivatives have emerged as a promising class of compounds in this area.

A library of 25 N,N'-disubstituted diamines (NNDDA) was screened for activity against Mycobacterium tuberculosis and M. avium. Several compounds exhibited MIC values below 10 µM. nih.gov The lead compound, 3c , demonstrated potent activity against M. tuberculosis with an MIC of 3.4 µM. nih.gov

Additionally, a series of N-alkyl nitrobenzamides, which can be considered structural simplifications of known inhibitors of the essential mycobacterial enzyme DprE1, have shown promising antitubercular activities. The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives with intermediate lipophilicity displayed the best activities, with MICs as low as 16 ng/mL. mdpi.com

Furthermore, certain 1,3,4-oxadiazole derivatives have been synthesized and tested against Mycobacterium smegmatis and Mycobacterium tuberculosis. Compound 5d was found to be the most active against M. smegmatis with an MIC value of 25 µM. msptm.org

The antimycobacterial activities of these derivatives are summarized below:

| Derivative Class | Target Organism | Key Findings |

| N,N'-disubstituted diamines (NNDDA) | M. tuberculosis, M. avium | Compound 3c showed potent activity against M. tuberculosis (MIC = 3.4 µM) |

| N-alkyl nitrobenzamides | M. tuberculosis | Derivatives with intermediate lipophilicity showed high activity (MIC = 16 ng/mL) |

| 1,3,4-oxadiazole derivatives | M. smegmatis, M. tuberculosis | Compound 5d was most active against M. smegmatis (MIC = 25 µM) |

Azepane Scaffolds in Natural Products and Approved Pharmaceutical Agents

The prevalence of the azepane scaffold in both natural products and synthetic drugs underscores its importance in medicinal chemistry. Nature has utilized this seven-membered ring system to create complex molecules with potent biological activities. A notable example is Balanol , a fungal metabolite that exhibits strong inhibitory activity against protein kinase C (PKC). The azepane portion of Balanol plays a crucial role in orienting the molecule within the ATP-binding site of the enzyme.

In the realm of synthetic pharmaceuticals, the azepane ring is a key component of several FDA-approved drugs, demonstrating its therapeutic value across various disease areas. The conformational diversity of the azepane ring is often a decisive factor in their bioactivity. The ability to introduce specific substituents into the azepane ring allows for the biasing of the ring to a major conformation, which is important for effective drug design.

Below is a table summarizing some key examples of an azepane-containing natural product and approved drugs:

| Compound Name | Type | Primary Therapeutic Use/Biological Activity |

| Balanol | Natural Product | Protein Kinase C (PKC) Inhibitor |

| Tolazamide | Approved Drug | Antidiabetic (Sulfonylurea) |

| Azelastine | Approved Drug | Antihistamine |

| Bazedoxifene | Approved Drug | Selective Estrogen Receptor Modulator (SERM) |

| Cetiedil | Approved Drug | Peripheral Vasodilator |

| Glisoxepide | Approved Drug | Antidiabetic (Sulfonylurea) |

| Mecillinam | Approved Drug | Antibiotic (Penicillin derivative) |

| Nabazenil | Approved Drug | Anticonvulsant |

| Setastine | Approved Drug | Antihistamine |

This table is not exhaustive but provides representative examples of the diverse applications of the azepane scaffold.

Rational Design and Discovery of Novel Azepane-Based Lead Compounds

The development of novel therapeutic agents frequently relies on the principles of rational drug design, where the structural features of a lead compound are systematically modified to enhance potency, selectivity, and pharmacokinetic properties. The azepane scaffold, including its 4-amino substituted derivatives, serves as a valuable starting point for such endeavors. The inherent three-dimensional nature of the azepane ring system can facilitate specific interactions with biological targets, such as protein binding sites.

While specific research focusing exclusively on this compound derivatives is not extensively documented in publicly available literature, the broader class of 4-aminoazepane derivatives has been identified as a key intermediate in the synthesis of various bioactive compounds. For instance, enantiopure 4-aminoazepane has been reported as a synthetic intermediate for the preparation of kinase inhibitors. This highlights the strategic importance of the 4-amino substitution on the azepane ring for generating molecules with therapeutic potential.

The process of rational design often involves computational modeling to predict the binding of a ligand to its target receptor. The conformational flexibility of the azepane ring presents both a challenge and an opportunity in this context. While it can adopt multiple low-energy conformations, this flexibility also allows for the fine-tuning of the molecule's shape to achieve optimal binding. The N,N-dimethylamino group at the 4-position would be expected to influence the compound's basicity, polarity, and potential for hydrogen bonding, all of which are critical factors in drug-receptor interactions.

The discovery of novel lead compounds often begins with the screening of compound libraries. The inclusion of diverse and structurally complex scaffolds, such as those based on azepane, increases the probability of identifying hits with desirable biological activity. Subsequent optimization of these hits through medicinal chemistry efforts, including the introduction of various substituents on the azepane ring and its amino group, can lead to the development of potent and selective drug candidates.

For example, the synthesis of 2,4-dianilinopyrimidine derivatives as potential IKK inhibitors for inflammatory diseases and cancer has utilized N,1-dimethylazepan-4-amine as an intermediate, which is produced from the reductive amination of 1-methylazepan-4-one. This illustrates how the N-substituted azepan-4-amine core can be incorporated into larger, more complex molecules to target specific biological pathways.

The following table outlines key considerations in the rational design of azepane-based compounds:

| Design Parameter | Rationale |

| Conformational Control | Introduction of substituents to favor a specific ring conformation that enhances binding to the target. |

| Substitution at Nitrogen | Modification of the ring nitrogen substituent to modulate basicity, lipophilicity, and potential for further chemical elaboration. |

| Substitution at Carbon | Introduction of functional groups at various positions on the carbon skeleton to probe interactions with the target's binding site. |

| Stereochemistry | Synthesis and evaluation of single enantiomers, as different stereoisomers often exhibit distinct pharmacological profiles. |

The exploration of this compound derivatives in drug discovery remains an area with potential for future development. By leveraging the established pharmacological importance of the azepane scaffold and applying the principles of rational drug design, it may be possible to uncover novel therapeutic agents with unique mechanisms of action.

Advanced Applications and Future Research Directions for N,n Dimethylazepan 4 Amine

Catalytic Roles: Organocatalysis and Ligands for Transition Metal Catalysis

Organocatalysis: Tertiary amines are recognized as a versatile class of organocatalysts, capable of activating carbon dioxide for fixation into epoxides to form cyclic carbonates, a process of significant industrial interest. researchgate.net These metal-free catalysts are advantageous due to their low toxicity and stability. researchgate.net The catalytic activity of tertiary amines in such reactions suggests a potential, yet unexplored, application for N,N-dimethylazepan-4-amine. Its inherent basicity and steric environment could influence reaction rates and selectivities. The field of asymmetric organocatalysis, which often employs chiral secondary amines, also provides a framework for the potential development of chiral derivatives of this compound for stereoselective transformations. rsc.orgyoutube.com

Ligands for Transition Metal Catalysis: The nitrogen atom in cyclic amines can act as a potent donor for transition metals, forming complexes that catalyze a wide range of chemical transformations. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com The specific steric and electronic properties of this compound as a ligand could influence the catalytic activity and selectivity of a metal center. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the amine ligand is crucial for the efficient formation of carbon-nitrogen and carbon-oxygen bonds. beilstein-journals.org Research into the coordination chemistry of this compound with various transition metals would be a necessary first step in exploring its potential in this domain.

Integration into Novel Materials (e.g., Functionalized Polyhedral Oligosilsesquioxanes)

Polyhedral Oligosilsesquioxanes (POSS) are nanostructured materials with a silica-like core and organic functionalities at their vertices. nih.gov The functionalization of POSS with amine groups has been shown to yield materials with exceptional interfacial activity, capable of stabilizing emulsions. nih.gov While specific studies on the integration of this compound into POSS are not documented, the general principles of amine functionalization of POSS provide a clear pathway for its potential incorporation.

The tertiary amine group of this compound could be attached to the POSS cage through various synthetic strategies, leading to hybrid organic-inorganic materials with tailored properties. These functionalized POSS materials could find applications as catalysts, additives for polymers, or components of nanocomposites. rsc.orgsemanticscholar.org The stability of amine-functionalized POSS, particularly in aqueous environments, is a critical factor, and studies have shown that the nature of the amine (primary, secondary, or tertiary) can influence the stability of the siloxane cage. researchgate.net

| Material Type | Potential Functionality | Example Application Area | Relevant Findings for Analogous Compounds |

|---|---|---|---|

| Functionalized POSS | Interfacial activity, catalytic sites | Emulsion stabilization, nanocomposites | Amine-functionalized POSS are exceptionally interfacially active. nih.gov |

| Polymer Additive | Modification of polymer properties | Enhanced thermal stability, altered mechanical properties | Incorporation of functional groups can tailor polymer characteristics. |

Emerging Synthetic Strategies for Azepane Diversity

The development of novel and efficient synthetic methods for the construction and functionalization of the azepane ring system is an active area of research in organic chemistry. researchgate.netunimib.it These strategies are crucial for creating a diverse range of azepane derivatives for screening in drug discovery and materials science.

Several innovative approaches to azepane synthesis have been reported, including:

Ring-expansion reactions: This strategy involves the expansion of smaller rings, such as pyrrolidines, to form the seven-membered azepane core. This can allow for the introduction of substituents at specific positions. researchgate.net

Intermolecular cycloaddition reactions: The hetero-[5+2] cycloaddition between oxidopyrylium ylides and cyclic imines provides a powerful method for constructing highly substituted azepanes with excellent stereocontrol. researchgate.net

Chemoenzymatic synthesis: The use of enzymes, such as imine reductases and monoamine oxidases, in combination with traditional organic reactions offers a stereoselective route to enantioenriched azepane derivatives. acs.orgbris.ac.uk

Osmium-catalyzed aminohydroxylation: This method has been applied to the synthesis of heavily hydroxylated azepane iminosugars, demonstrating its utility in creating complex and highly functionalized azepane structures. nih.gov

These emerging strategies could be adapted for the synthesis of this compound itself or for the creation of a library of its derivatives with diverse substitution patterns, which is essential for exploring its full potential in various applications. lifechemicals.com

| Synthetic Strategy | Key Features | Potential for this compound Diversification |

|---|---|---|

| Ring Expansion | Access to substituted azepanes from readily available smaller rings. researchgate.net | Introduction of substituents on the azepane ring. |

| Intermolecular Cycloaddition | High stereocontrol and access to complex substitution patterns. researchgate.net | Creation of stereochemically defined derivatives. |

| Chemoenzymatic Synthesis | High enantioselectivity. acs.orgbris.ac.uk | Synthesis of chiral analogues. |

| Osmium-Catalyzed Aminohydroxylation | Access to highly functionalized azepanes. nih.gov | Introduction of multiple functional groups. |

Application of Artificial Intelligence and Machine Learning in Azepane Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.govnih.gov These computational tools can be applied to various stages, from target identification to lead optimization and the prediction of pharmacokinetic properties. mdpi.comresearchgate.net For azepane-based drug discovery, AI and ML could play a significant role in several areas.

Virtual Screening and Lead Identification: Machine learning models can be trained on large datasets of known bioactive molecules to predict the potential biological activity of novel compounds. youtube.com These models could be used to screen virtual libraries of azepane derivatives, including those based on the this compound scaffold, to identify promising candidates for further investigation.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com By providing the model with the azepane core and specifying desired characteristics (e.g., target affinity, solubility), novel drug candidates could be generated. This approach has the potential to explore a much larger chemical space than traditional methods. frontiersin.org

The integration of AI and ML into the discovery and development of drugs containing heterocyclic scaffolds like azepane holds immense promise for the future of medicinal chemistry. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing N,N-dimethylazepan-4-amine with high purity (>98%)?

Synthesis typically involves multi-step organic reactions, such as reductive amination of azepan-4-one with dimethylamine under hydrogenation conditions. Critical steps include:

- Purification : Column chromatography or recrystallization to achieve ≥98% purity, as per pharmacopeial standards for analogous amines .

- Quality Control : Use of HPLC or GC-MS to verify purity and identify byproducts.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A eye irritation ).

- Ventilation : Use fume hoods to avoid inhalation (H335 respiratory irritation ).

- Waste Disposal : Segregate waste and use licensed hazardous waste contractors to prevent environmental contamination .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Spectroscopy : H/C NMR for confirming amine substitution and ring conformation. Compare data with PubChem entries for analogous cyclic amines .

- Chromatography : Reverse-phase HPLC to assess purity and stability under varying pH/temperature.

- Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition profiles.

Q. What conditions affect the stability of this compound during storage and experimentation?

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis.

- Reactivity : Avoid strong acids/bases, which may protonate the amine or degrade the azepane ring .

Advanced Research Questions

Q. How can researchers assess and mitigate the risk of N-nitrosamine contamination in this compound?

- Risk Evaluation : Screen raw materials and synthesis pathways for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using supplier questionnaires .

- Analytical Methods : Employ LC-MS/MS with pre-concentration steps to detect trace nitrosamines (LOQ ≤ 0.03 ppm) .

Q. How should contradictions in experimental data (e.g., conflicting bioactivity results) be systematically addressed?

Q. What strategies optimize reaction yields for this compound derivatives in structure-activity relationship (SAR) studies?

- Catalyst Screening : Test palladium or ruthenium catalysts for Buchwald-Hartwig amination to improve coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of dimethylamine .

Q. How can computational modeling predict the biological interactions of this compound?

- Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding to CNS targets (e.g., serotonin receptors).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. What advanced techniques validate the selectivity of this compound in enzyme inhibition assays?

- Kinetic Assays : Measure values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.